molecular formula C10H4Cl4 B3064649 1,2,7,8-Tetrachloronaphthalene CAS No. 149864-82-4

1,2,7,8-Tetrachloronaphthalene

Cat. No.: B3064649
CAS No.: 149864-82-4
M. Wt: 265.9 g/mol
InChI Key: DARLUNVQYCQWRW-UHFFFAOYSA-N
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Description

1,2,7,8-Tetrachloronaphthalene is a polychlorinated naphthalene compound with the molecular formula C10H4Cl4. It is one of the many congeners of polychlorinated naphthalenes, which are compounds formed by the chlorination of naphthalene. These compounds have been used in various industrial applications, although their use has significantly declined due to environmental and health concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,7,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,7,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,7,8-Tetrachloronaphthalene has been studied for its environmental impact and its role as a persistent organic pollutant. It has also been used in research related to:

Mechanism of Action

The mechanism of action of 1,2,7,8-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. It can bind to and activate certain receptors, such as the aryl hydrocarbon receptor, which can lead to changes in gene expression and cellular function. The compound’s chlorinated structure makes it resistant to degradation, contributing to its persistence in the environment .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene
  • 1,2,4,5-Tetrachloronaphthalene

Comparison: 1,2,7,8-Tetrachloronaphthalene is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other tetrachloronaphthalenes, it may exhibit different environmental persistence and toxicological profiles .

Properties

IUPAC Name

1,2,7,8-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-1-5-2-4-7(12)10(14)8(5)9(6)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARLUNVQYCQWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164420
Record name 1,2,7,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149864-82-4
Record name Naphthalene, 1,2,7,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149864824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,7,8-Tetrachloronaphthalene
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1,2,7,8-Tetrachloronaphthalene
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Reactant of Route 6
1,2,7,8-Tetrachloronaphthalene

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